Cas no 1788677-97-3 (N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1788677-97-3x500.png)
N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide
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- インチ: 1S/C10H14ClNO3S/c1-15-10(7-12-16(2,13)14)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3
- InChIKey: QOVRTGBELJAAKH-UHFFFAOYSA-N
- SMILES: CS(NCC(C1=CC=CC=C1Cl)OC)(=O)=O
N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6451-2854-15mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-2mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-40mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-5mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-30mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-20μmol |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-50mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-2μmol |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-4mg |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6451-2854-10μmol |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide |
1788677-97-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 |
N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamideに関する追加情報
Introduction to N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide (CAS No. 1788677-97-3)
N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide, identified by its CAS number 1788677-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of methanesulfonamides, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 2-chlorophenyl group and a 2-methoxyethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide involves a series of well-orchestrated chemical transformations that highlight the precision and expertise required in modern organic synthesis. The process typically begins with the preparation of the key precursor, 2-chlorophenyl-2-methoxyethylamine, which is then subjected to methanesulfonamide formation under controlled conditions. This stepwise approach ensures high yield and purity, which are critical for subsequent applications in pharmaceutical research.
In recent years, N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of novel bioactive molecules targeting neurological disorders. The combination of the 2-chlorophenyl moiety, known for its ability to interact with specific biological targets, and the 2-methoxyethyl group, which enhances solubility and metabolic stability, makes this compound an attractive candidate for further investigation.
Recent studies have demonstrated the compound's efficacy in preclinical models as a potential modulator of neurotransmitter systems. The methanesulfonamide core is particularly interesting because it can serve as a pharmacophore that interacts with enzymes and receptors involved in neurodegenerative diseases. For instance, preliminary research suggests that derivatives of N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is implicated in conditions like Alzheimer's disease.
The structural versatility of this compound also opens up avenues for exploring its role in anti-inflammatory and analgesic therapies. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its pharmacological profile. Researchers are investigating how modifications to the 2-chlorophenyl and 2-methoxyethyl moieties can enhance binding affinity and selectivity towards target proteins. This approach aligns with the growing trend in drug discovery towards highly specific small molecules that minimize off-target effects.
In addition to its therapeutic potential, N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide serves as a valuable tool in synthetic chemistry. Its unique structure provides chemists with a scaffold for developing libraries of compounds with tailored properties. Techniques such as combinatorial chemistry and high-throughput screening are being employed to rapidly generate derivatives with enhanced biological activity. This rapid discovery process is facilitated by the well-understood synthetic pathways available for this class of compounds.
The chemical properties of N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide also make it suitable for use as an intermediate in more complex synthetic schemes. Its reactivity allows for further functionalization through methods such as nucleophilic substitution, cross-coupling reactions, and cyclization processes. These transformations enable the construction of larger molecules with intricate architectures, which are often required for achieving high potency and selectivity in drug candidates.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated through rigorous toxicological studies. Preliminary data indicate that N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide exhibits moderate solubility in water and organic solvents, which influences its absorption and distribution characteristics. Additionally, its stability under various storage conditions ensures that it remains viable for long-term research applications.
In conclusion, N-[2-(2-Chlorophenyl)-2-methoxyethyl]methanesulfonamide (CAS No. 1788677-97-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable chemical properties, make it an invaluable asset for scientists working on innovative therapeutics. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play a crucial role in advancing our understanding of disease mechanisms and developing next-generation treatments.
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